![molecular formula C16H16N4O B2635711 (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide CAS No. 2321333-23-5](/img/structure/B2635711.png)
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide
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Description
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a potent inhibitor of a specific protein kinase, which makes it a promising candidate for the development of novel drugs for the treatment of various diseases.
Scientific Research Applications
Synthesis and Derivatization
Compounds structurally related to (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide have been synthesized through various routes, showcasing the versatility of these compounds in organic synthesis. For instance, pyrimido[4,5-e][1,4]diazepines were synthesized through a two-step acylation/cyclization sequence from key intermediates 6-amino-5-(amino)methylpyrimidines, indicating the compound's role as a precursor in synthesizing heterocyclic compounds (J. M. D. L. Torre et al., 2016). Another study demonstrated the synthesis of various heterocyclic compounds, such as pyrazole, pyridine, and pyrimidine derivatives, from (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbonohydrazonoyl dicyanide, indicating the compound's utility as a key intermediate in heterocyclic synthesis (A. Fadda et al., 2012).
Biological Activity
Some derivatives of (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide have been evaluated for their biological activities. Compounds such as 2-anilinopyridine-3-acrylamides have shown cytotoxic activity against various human cancer cell lines and anti-tubulin activity, indicating their potential as anticancer agents (A. Kamal et al., 2014). Furthermore, some compounds have demonstrated good analgesic and antiparkinsonian activities, comparable to reference drugs, showcasing their potential in treating these conditions (A. Amr et al., 2008).
Material Sciences and Detection Applications
In material sciences, a polymerizable terpyridine derivative was synthesized and used to obtain an amphipathic polymer through free radical polymerization. This polymer, coordinated with LnCl3 or Ln(ABM)3(H2O)2, exhibited aggregation-induced lanthanide emission and aggregation-caused quenching effects, indicating its potential application in fluorescence sensors to detect pyrophosphate (PPi) at the nanomolar scale (Zhao Zhang et al., 2019).
properties
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c21-16(6-3-12-2-1-7-17-9-12)18-10-14-8-15(13-4-5-13)20-11-19-14/h1-3,6-9,11,13H,4-5,10H2,(H,18,21)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJQGWGPXCUFOL-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C=CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)/C=C/C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(pyridin-3-yl)acrylamide |
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